molecular formula C7H9NO5 B12858047 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid CAS No. 857205-87-9

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid

Cat. No.: B12858047
CAS No.: 857205-87-9
M. Wt: 187.15 g/mol
InChI Key: AJFDZBDXHYFHOR-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring with carboxymethyl and oxo functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of chloroacetic acid in the presence of a base to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and oxo groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The presence of both carboxymethyl and oxo groups in this compound makes it unique compared to its analogs. These functional groups provide distinct reactivity and binding properties, making it a valuable compound for various chemical and biological applications.

Properties

CAS No.

857205-87-9

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

2-(carboxymethyl)-3-oxopyrrolidine-1-carboxylic acid

InChI

InChI=1S/C7H9NO5/c9-5-1-2-8(7(12)13)4(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13)

InChI Key

AJFDZBDXHYFHOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C1=O)CC(=O)O)C(=O)O

Origin of Product

United States

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